molecular formula C22H24O2 B1595414 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol CAS No. 52211-74-2

4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol

Cat. No.: B1595414
CAS No.: 52211-74-2
M. Wt: 320.4 g/mol
InChI Key: WEFHJJXWZHDCCM-UHFFFAOYSA-N
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Description

4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol is a synthetic organic compound characterized by the presence of a phenolic group attached to an adamantyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol typically involves the following steps:

    Starting Materials: The synthesis begins with adamantane and 4-hydroxybenzaldehyde.

    Formation of Intermediate: Adamantane is first functionalized to introduce a reactive group, such as a bromine atom, through bromination.

    Coupling Reaction: The brominated adamantane is then coupled with 4-hydroxybenzaldehyde using a Suzuki-Miyaura cross-coupling reaction.

    Final Product: The resulting product is then purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenolic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated phenolic derivatives.

Scientific Research Applications

4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol is unique due to its adamantyl structure, which imparts rigidity and stability to the molecule. This structural feature enhances its potential as a therapeutic agent and material component.

Biological Activity

4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol, also known as Dinaline, is a compound with significant biological activity, particularly in the context of cancer treatment and metabolic regulation. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C22H24O2
  • CAS Number : 58338-59-3

The compound features a phenolic structure that contributes to its biological activity. Its unique adamantane moiety enhances its interaction with biological targets.

Antineoplastic Activity

Dinaline exhibits antineoplastic properties , primarily through the following mechanisms:

  • Cell Cycle Regulation : It has been observed to decrease the S phase of the cell cycle in cancer cells, leading to reduced cell proliferation .
  • Protein Metabolism and DNA Synthesis : The compound induces reversible changes in amino acid transport and protein metabolism, which are crucial for cell growth .
  • Biochemical Pathways : Dinaline interacts with various enzymes involved in glucose metabolism, suggesting a role in metabolic regulation .

In Vitro Studies

Several studies have evaluated the biological activity of Dinaline:

  • Antiproliferative Effects : In laboratory settings, Dinaline demonstrated significant antiproliferative effects against various cancer cell lines. For instance, it was effective against leukemia cells, showing a notable therapeutic index compared to normal stem cells .
  • Molecular Interactions : The compound's interactions with biomolecules involved in glucose metabolism were highlighted, indicating potential applications in metabolic disorders .

In Vivo Studies

In animal models, Dinaline has shown promising results:

  • Therapeutic Index : Studies indicated that Dinaline has a substantial therapeutic index when tested against leukemic cells, suggesting its efficacy and safety profile .
  • Dosage Effects : The effects were dose-dependent, with significant activity observed at certain concentrations .

Comparative Analysis with Similar Compounds

Dinaline is often compared with other antitumor agents such as:

CompoundMechanism of ActionActivity Level
CI-994Histone deacetylase inhibitionModerate
Valproic AcidAnticonvulsant with antitumor propertiesModerate
DecitabineDNA methyltransferase inhibitionHigh

Dinaline's unique structure allows for specific molecular interactions that may enhance its effectiveness in combination therapies .

Case Studies

  • Leukemia Treatment : In a study involving leukemic cell lines, Dinaline exhibited a GI50 (the concentration required to inhibit growth by 50%) of 10 nM, indicating potent antitumor activity .
  • Metabolic Regulation : Another study focused on the compound's role in glucose metabolism showed that it significantly enhanced FdGlc uptake over time, suggesting potential applications in diabetes management .

Properties

IUPAC Name

4-[2-(4-hydroxyphenyl)-2-adamantyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O2/c23-20-5-1-16(2-6-20)22(17-3-7-21(24)8-4-17)18-10-14-9-15(12-18)13-19(22)11-14/h1-8,14-15,18-19,23-24H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFHJJXWZHDCCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30330882
Record name 4-[2-(4-hydroxyphenyl)-2-adamantyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30330882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52211-74-2
Record name NSC326761
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326761
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[2-(4-hydroxyphenyl)-2-adamantyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30330882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,2-Bis(4-hydroxyphenyl)adamantane (2,2-BPA) was synthesized as an aromatic diol monomer. 2-Adamantanone (4.0 g, 26.6 mmol), phenol (18.74 mL, 213 mmol) and 1-hexanethiol (0.24 mL, 1.69 mmol) were added to a 50-mL 2-bulb flask and stirred at 80° C. After the reactants were completely dissolved, H2SO4 (1.49 mL, 26.6 mmol) was added and reaction was performed under nitrogen flow for 24 hours. After the reaction was completed, the reaction solution was cooled to 50° C. and, after adding to 20 mL of water, extracted 3 times with 40 mL of chloroform. The organic layer was washed 3 times with 40 mL of water and water was removed from the organic layer by adding MgSO4, stirring and filtering. After removing the solvent by distillation under reduced pressure, followed by recrystallization with ethanol, pure 2,2-bis(4-hydroxyphenyl)adamantane (2,2-BPA, yield: 43%) was obtained. Melting temperature was 318° C.
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
18.74 mL
Type
reactant
Reaction Step Two
Quantity
0.24 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.49 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.